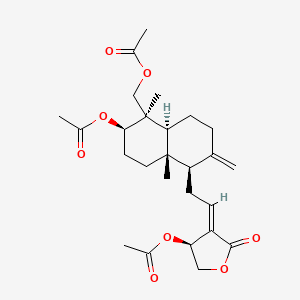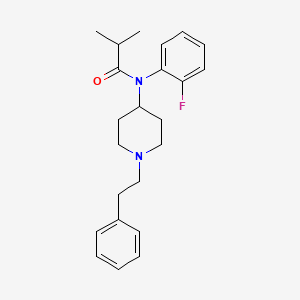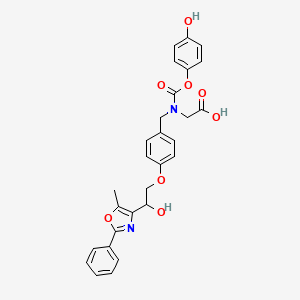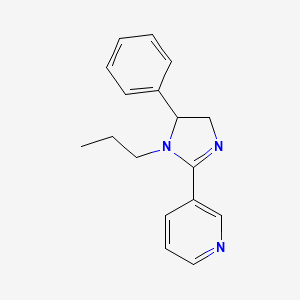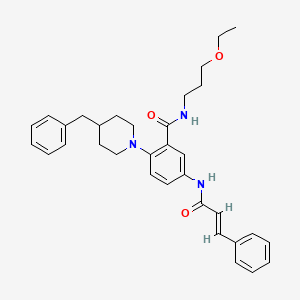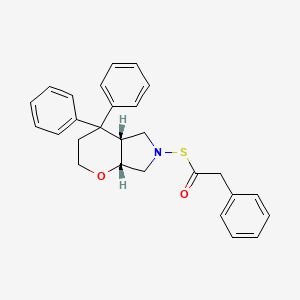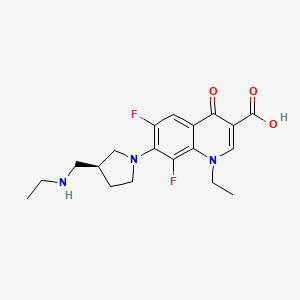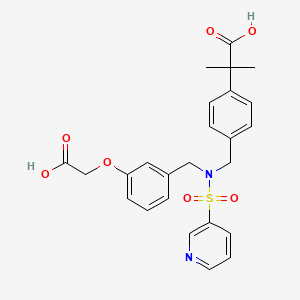
QX28Nxx8UG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of QX28Nxx8UG involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-carboxymethoxybenzyl chloride with pyridine-3-sulfonamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-formylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate.
Final Step: The final step involves the reduction of the formyl group to a methyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors or continuous flow reactors, depending on the scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
QX28Nxx8UG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
QX28Nxx8UG has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of QX28Nxx8UG involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions result in various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
QX28Nxx8UG can be compared with other similar compounds, such as:
2-(4-(((3-carboxymethoxybenzyl)-N-((pyridin-3-yl)sulfonyl)amino)methyl)phenyl)-2-methylpropionic acid: Similar in structure but with different functional groups.
Pyridine-3-sulfonamide derivatives: Share the sulfonamide group but differ in other structural aspects.
Carboxymethoxybenzyl compounds: Contain the carboxymethoxybenzyl moiety but differ in their overall structure
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
574759-31-2 |
|---|---|
Molekularformel |
C25H26N2O7S |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
2-[4-[[[3-(carboxymethoxy)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N2O7S/c1-25(2,24(30)31)20-10-8-18(9-11-20)15-27(35(32,33)22-7-4-12-26-14-22)16-19-5-3-6-21(13-19)34-17-23(28)29/h3-14H,15-17H2,1-2H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
JOJLHDZTZBZWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
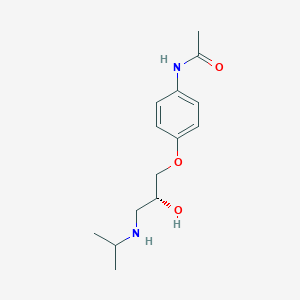
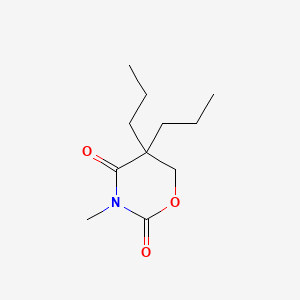
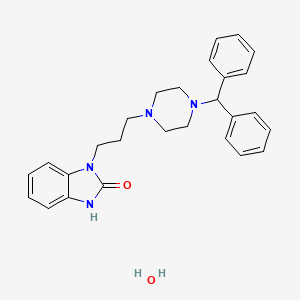
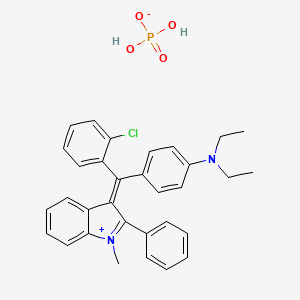
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
